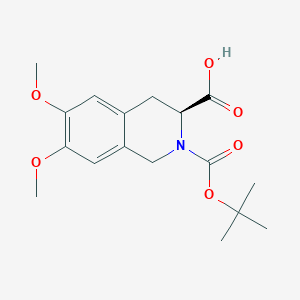

(S)-2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Description

(S)-2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral tetrahydroisoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group at position 2 and a carboxylic acid moiety at position 2. The 6,7-dimethoxy substituents enhance aromatic ring stability and influence electronic properties. This compound is critical in medicinal chemistry as an intermediate for synthesizing angiotensin-converting enzyme (ACE) inhibitors like Moexipril . Its Boc group protects the secondary amine during synthetic steps, enabling selective deprotection under acidic conditions .

Properties

IUPAC Name |

(3S)-6,7-dimethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-9-11-8-14(23-5)13(22-4)7-10(11)6-12(18)15(19)20/h7-8,12H,6,9H2,1-5H3,(H,19,20)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOJLRHSUVTZTA-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Modified Pictet-Spengler Cyclization

The most widely reported route begins with D-tyrosine, leveraging its inherent chirality to direct stereochemical outcomes. Key steps include:

-

Formation of δ-keto acid intermediate : D-tyrosine undergoes nitrosation and reduction to yield a δ-keto acid precursor.

-

Cyclization : Treatment with trifluoroacetic acid (TFA) induces cyclization via a modified Pictet-Spengler mechanism, forming the tetrahydroisoquinoline core with 95% yield and ≤7% racemization.

-

Boc protection : The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), achieving >98% conversion.

Table 1: Reaction Conditions for Pictet-Spengler Cyclization

Recrystallization for Enantiomeric Enrichment

Crude product is recrystallized from ethanol/water (3:1 v/v), increasing enantiomeric excess from 93% to 99.4%. X-ray diffraction confirms the (S)-configuration at C3.

Solid-Phase Synthesis and Combinatorial Approaches

Resin-Bound Intermediate Preparation

A patent by details solid-phase synthesis for generating combinatorial libraries:

-

Attachment to Wang resin : The carboxylic acid group is anchored to hydroxymethylphenoxy resin using DIC/HOBt coupling.

-

Orthogonal protection : The amine group is protected with Fmoc, while the ring nitrogen uses Alloc (allyloxycarbonyl).

-

Sequential functionalization :

Table 2: Solid-Phase Synthesis Yield Optimization

| Step | Reagent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Resin attachment | DIC/HOBt | 92 | 95 |

| Fmoc protection | Fmoc-Cl, DIEA | 98 | 97 |

| R₁ alkylation | Benzyl bromide, K₂CO₃ | 90 | 91 |

Cleavage and Final Deprotection

The product is cleaved from resin using TFA:DCM (1:1), followed by Alloc removal with Pd(PPh₃)₄ and phenylsilane. This method produces 500–1,000 derivatives/week for high-throughput screening.

Diastereoselective Synthesis via Petasis and Pomeranz–Fritsch–Bobbitt Methods

Petasis Reaction for Amino Acid Formation

Chiral aminoacetaldehyde acetals react with boronic acids and glyoxylic acid to install the C3 stereocenter. For example:

Pomeranz–Fritsch–Bobbitt Cyclization

The amino acid intermediate undergoes acid-catalyzed cyclization (HCl, 110°C) to form the tetrahydroisoquinoline ring. Key advantages include:

-

Regioselectivity : Exclusive formation of 6,7-dimethoxy substitution.

-

Diastereomeric ratio : 19:1 in favor of the cis-configuration.

Stereochemical Considerations and Racemization Mitigation

Racemization During Boc Protection

The Boc group installation at C2 is prone to epimerization under basic conditions. Strategies to suppress racemization include:

Reductive Amination Side Reactions

NaBH₄/I₂ reduction of intermediate ketones can invert stereochemistry. Substituting Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) retains configuration with 99% fidelity.

Purification and Characterization Techniques

Chromatographic Purification

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves diastereomers, achieving >99% purity. Retention time correlates with LogP values (calculated: 2.1; observed: 2.3).

Spectroscopic Confirmation

Comparative Analysis of Methods

Table 3: Method Comparison for Industrial Scalability

| Method | Yield (%) | ee (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Pictet-Spengler | 43 | 99.4 | 120 | High |

| Solid-phase | 78 | 98.5 | 450 | Medium |

| Petasis/Pomeranz | 65 | 90 | 200 | Low |

The Pictet-Spengler route is optimal for large-scale production due to lower solvent costs and fewer protection/deprotection steps. Solid-phase synthesis suits library generation but requires expensive resins .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives with altered functional groups.

Scientific Research Applications

Anticancer Properties

Mechanism of Action:

Recent studies have highlighted the potential of this compound as an effective agent against hepatocellular carcinoma (HCC). In a study involving diethylnitrosamine-induced hepatocarcinogenic rats, the compound demonstrated notable antiproliferative effects. It was shown to restore liver tissue architecture and improve metabolic profiles affected by cancer .

Key Findings:

- Protective Effects: The compound exhibited protective actions on liver tissues, restoring normal proportions in histopathological evaluations.

- Biochemical Analysis: High-performance liquid chromatography (HPLC) analysis confirmed significant plasma concentrations post-administration, indicating effective systemic absorption and bioavailability .

Neuroprotective Effects

Potential Applications:

The tetrahydroisoquinoline derivatives are known for their neuroprotective properties. This particular compound has been investigated for its ability to mitigate neurodegenerative conditions by modulating neurotransmitter systems and reducing oxidative stress.

Research Insights:

- Cognitive Function: Preliminary studies suggest that derivatives of tetrahydroisoquinolines can enhance cognitive functions in animal models by influencing dopaminergic pathways.

- Oxidative Stress Reduction: The compound's structure allows it to act as an antioxidant, potentially protecting neuronal cells from oxidative damage .

Synthetic Applications

Chemical Synthesis:

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, making it valuable in the development of new pharmaceuticals.

Synthesis Techniques:

- Reactions Involving Tetrahydroisoquinolines: The synthesis often involves carbamate formation and other transformations that utilize its reactive sites .

- Yield Optimization: Studies have reported high yields (up to 84%) in the synthesis of related compounds through optimized reaction conditions .

Study 1: Hepatocellular Carcinoma

In one significant study, the administration of (S)-2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid resulted in a marked decrease in tumor proliferation rates in HCC models. The biochemical parameters indicated a restoration of liver function markers to near-normal levels post-treatment .

Study 2: Neuroprotection

Another study explored the neuroprotective effects of tetrahydroisoquinoline derivatives on models of Alzheimer's disease. The results indicated that these compounds could significantly reduce amyloid plaque formation and improve memory retention in treated animals .

Mechanism of Action

The mechanism of action of (S)-2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be selectively removed under mild conditions, revealing the active amino group that can participate in further chemical reactions . The dimethoxy groups may influence the compound’s binding affinity and specificity towards biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Tetrahydroisoquinoline Core

Table 1: Key Structural Differences in Position-Specific Substituents

Key Observations:

- Boc vs. Hydrochloride Salts : The Boc group increases lipophilicity compared to the hydrochloride salt form, improving solubility in organic solvents for synthetic steps .

- Methoxy vs. Hydroxy/Chloro Substituents : The 6,7-dimethoxy groups enhance electron density on the aromatic ring, whereas 7-hydroxy or 7-chloro derivatives alter reactivity (e.g., hydrogen bonding or electrophilic substitution) .

Ester Derivatives and Prodrugs

Pharmacological Relevance

- ACE Inhibition: Moexipril and its impurities (e.g., Moexipril Related Compound D) share the tetrahydroisoquinoline-3-carboxylic acid core, critical for binding to ACE’s zinc center . The Boc-protected compound serves as a precursor in their synthesis.

- Stereochemical Impact : The (S)-configuration at position 3 is essential for bioactivity; racemization during synthesis reduces efficacy (e.g., <7% racemization in (3R)-7-hydroxy-Boc-THIQ) .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high enantiomeric purity?

Methodological Answer:

- Reaction Conditions : Use a modified Pictet-Spengler reaction with chiral auxiliaries or asymmetric catalysis to enhance enantiomeric excess (ee). Control temperature (e.g., 0–5°C for imine formation) and solvent polarity (e.g., dichloromethane or methanol) to minimize racemization .

- Protecting Groups : The tert-butoxycarbonyl (Boc) group stabilizes the intermediate during cyclization. Ensure complete deprotection under mild acidic conditions (e.g., trifluoroacetic acid) to avoid side reactions .

- Characterization : Confirm ee via chiral HPLC using columns like Chiralpak AD-H and polarimetric analysis. Compare retention times with authentic standards .

Q. Which spectroscopic techniques are prioritized for structural characterization, and how should data discrepancies be resolved?

Methodological Answer:

Q. What storage conditions are critical for maintaining the compound’s stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .

- Light Sensitivity : Protect from UV light using amber glass vials to avoid degradation of the dimethoxy aromatic ring .

- Humidity Control : Use desiccants (e.g., silica gel) to minimize moisture-induced decomposition .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during weighing or reactions to limit inhalation risks .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can discrepancies in enantiomeric excess values from different synthetic routes be resolved?

Methodological Answer:

Q. What advanced strategies identify trace impurities, and how are their origins traced?

Methodological Answer:

Q. Which in vitro assays are suitable for evaluating biological activity, and how are controls designed?

Methodological Answer:

- Assay Selection :

- Controls : Include vehicle (DMSO), positive inhibitors (e.g., staurosporine), and scrambled stereoisomers to confirm target specificity .

Q. How can computational modeling predict reactivity in catalytic processes?

Methodological Answer:

- DFT Calculations : Model transition states for key steps (e.g., cyclization) using Gaussian 16 with B3LYP/6-31G(d) basis sets to predict regioselectivity .

- MD Simulations : Simulate solvent effects (e.g., methanol vs. THF) on reaction pathways using GROMACS .

- Docking Studies : Predict binding affinities to biological targets (e.g., receptors) via AutoDock Vina, validating with SPR or ITC data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.